N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine

Catalog No.
S12172482
CAS No.
M.F
C11H17N5
M. Wt
219.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1,3-dimethyl-1...

Product Name

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine

IUPAC Name

N-[(1-ethylpyrazol-3-yl)methyl]-2,5-dimethylpyrazol-3-amine

Molecular Formula

C11H17N5

Molecular Weight

219.29 g/mol

InChI

InChI=1S/C11H17N5/c1-4-16-6-5-10(14-16)8-12-11-7-9(2)13-15(11)3/h5-7,12H,4,8H2,1-3H3

InChI Key

KJDYLIPNBRBAOH-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNC2=CC(=NN2C)C

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine is a complex organic compound characterized by its unique pyrazole structure. The molecular formula of this compound is C12H20N5C_{12}H_{20}N_5, with a molecular weight of approximately 269.77 g/mol. The IUPAC name reflects its structural components, which include two distinct pyrazole moieties: one being 1-ethyl-1H-pyrazole and the other being 1,3-dimethyl-1H-pyrazole. This compound is notable for its potential applications in medicinal chemistry and materials science due to its unique chemical properties and biological activities.

Oxidation: The compound can undergo oxidation using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole N-oxides.

Reduction: Reduction reactions can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives of the pyrazole.

Substitution Reactions: Nucleophilic substitution reactions can occur where substituents on the pyrazole ring are replaced by other nucleophiles, allowing for the introduction of various functional groups.

The biological activity of N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine has been a subject of research due to its potential therapeutic applications. It has been investigated for:

Enzyme Inhibition: The compound may act as an inhibitor or modulator of specific enzymes, which could be beneficial in treating various diseases.

Antimicrobial Properties: Preliminary studies suggest that it may exhibit antimicrobial activity, making it a candidate for developing new antibiotics.

Anti-inflammatory Effects: Research indicates that this compound could have anti-inflammatory properties, which may be useful in treating inflammatory diseases.

The synthesis of N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine typically involves several steps:

  • Formation of Intermediates:
    • Synthesize 1,3-dimethylpyrazole by reacting 3,5-dimethylpyrazole with an alkylating agent (e.g., methyl iodide) under basic conditions.
    • Prepare the 1-ethylpyrazole intermediate through alkylation with ethyl bromide.
  • Coupling Reaction:
    • Combine the two intermediates using a suitable linker (such as formaldehyde) under reductive amination conditions to yield the final product.

This multi-step synthesis allows for the precise construction of the desired pyrazole structure.

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine has several applications across different fields:

Medicinal Chemistry: Its potential as an enzyme inhibitor and antimicrobial agent makes it valuable in drug development.

Material Science: The compound can serve as a building block for synthesizing new materials, including polymers and catalysts.

Research Tool: It is utilized in various biochemical assays to study enzyme interactions and biological pathways.

Studies on the interactions of N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine with biological targets are crucial for understanding its mechanism of action. The compound may interact with specific enzymes or receptors, modulating their activity. Detailed interaction studies often involve:

Binding Affinity Assessments: Evaluating how strongly the compound binds to target proteins or enzymes.

Mechanistic Studies: Investigating how these interactions affect biological pathways and contribute to observed pharmacological effects.

Several compounds share structural similarities with N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1-(3,5-dimethylpyrazol)-4-acetonitrileC10H12N4Contains acetonitrile functional group
3,5-dimethylpyrazoleC5H8N2Simpler structure with fewer substituents
4-(tris(4-methylpyrazol)-methyl)anilineC15H20N6Incorporates multiple pyrazole rings

Uniqueness

N-[ (1-Ethyl - 1 H - pyrazol - 3 - yl )methyl ] - 1 , 3 - dimethyl - 1 H - pyrazol - 5 - amine stands out due to its specific substitution pattern and the combination of both 1,3-dimethyl and 1 - ethyl pyrazole moieties. This unique structure imparts distinct chemical and biological properties that are advantageous for various research and industrial applications.

XLogP3

1.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

219.14839556 g/mol

Monoisotopic Mass

219.14839556 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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